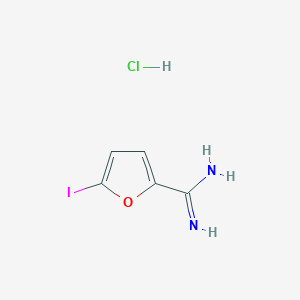![molecular formula C10H14ClNO3 B7854043 [(2S)-3-hydroxy-1-oxo-1-phenylmethoxypropan-2-yl]azanium;chloride](/img/structure/B7854043.png)
[(2S)-3-hydroxy-1-oxo-1-phenylmethoxypropan-2-yl]azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-3-hydroxy-1-oxo-1-phenylmethoxypropan-2-yl]azanium;chloride is a chemical compound with a complex structure that includes a hydroxy group, a phenylmethoxy group, and an azanium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-hydroxy-1-oxo-1-phenylmethoxypropan-2-yl]azanium;chloride typically involves multiple steps, including the formation of the hydroxy and phenylmethoxy groups, followed by the introduction of the azanium ion. Common synthetic routes may involve the use of protecting groups to ensure the selective formation of the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[(2S)-3-hydroxy-1-oxo-1-phenylmethoxypropan-2-yl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Applications De Recherche Scientifique
[(2S)-3-hydroxy-1-oxo-1-phenylmethoxypropan-2-yl]azanium;chloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2S)-3-hydroxy-1-oxo-1-phenylmethoxypropan-2-yl]azanium;chloride involves its interaction with specific molecular targets and pathways. The hydroxy and phenylmethoxy groups may interact with enzymes and receptors, modulating their activity. The azanium ion may play a role in stabilizing the compound and enhancing its solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(2S)-3-hydroxy-1-oxo-1-phenylmethoxypropan-2-yl]azanium;chloride: shares similarities with other compounds that have hydroxy, phenylmethoxy, and azanium groups.
Spirocyclic oxindoles: These compounds have a spirocyclic structure and are used in medicinal chemistry.
Benzo[d]thiazole-2-thiol derivatives: These compounds are studied for their potential as quorum sensing inhibitors.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
[(2S)-3-hydroxy-1-oxo-1-phenylmethoxypropan-2-yl]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZWCDQAKCHOBX-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CO)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CO)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(thiophen-2-yl)-1H-imidazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B7853965.png)
![(2E)-1-{2,7-diazaspiro[4.4]nonan-2-yl}-3-(4-methoxyphenyl)prop-2-en-1-one hydrochloride](/img/structure/B7853966.png)
![2-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7853987.png)
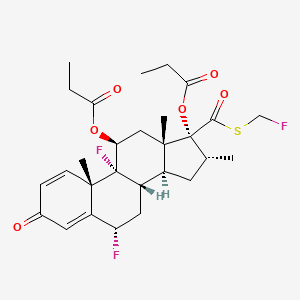
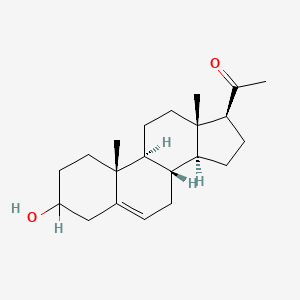
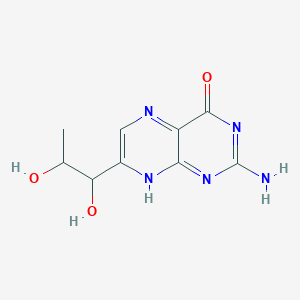
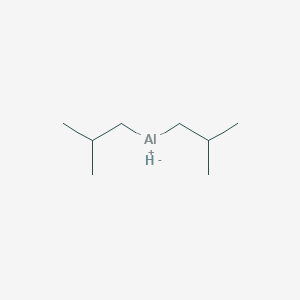
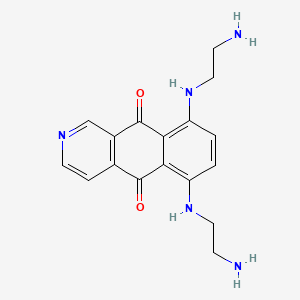
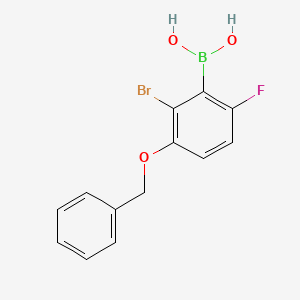
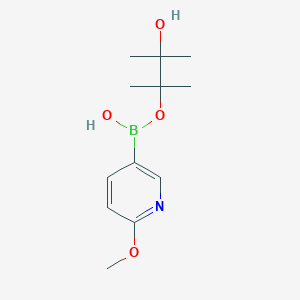
![(2S)-4-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid](/img/structure/B7854057.png)
![[4-Chloro-2-(2,2,2-trifluoro-1,1-dihydroxyethyl)phenyl]azanium;chloride](/img/structure/B7854061.png)
![1H-Benzo[d]imidazol-6-amine hydrochloride](/img/structure/B7854068.png)
